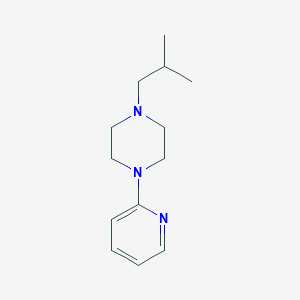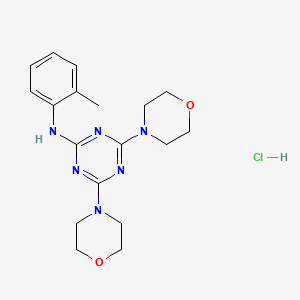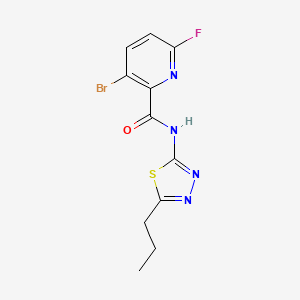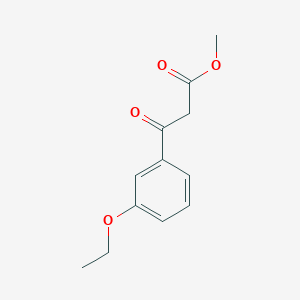
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidine, a six-membered ring containing one nitrogen atom.
Methylation: The piperidine ring undergoes methylation at the nitrogen atom to form N-methylpiperidine.
Chiral Resolution: The racemic mixture of N-methylpiperidine is resolved into its enantiomers using chiral resolution techniques.
Amine Formation: The resolved (S)-N-methylpiperidine is then reacted with formaldehyde and hydrogen chloride to form (S)-N,1-Dimethylpiperidin-3-amine.
Dihydrochloride Formation: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. The binding of the compound to its target can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: A precursor in the synthesis of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride.
Piperidine: The parent compound from which this compound is derived.
N,N-Dimethylpiperidine: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dihydrochloride salt form. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3S)-N,1-dimethylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-7-4-3-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBIYKRAEIMVFE-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCN(C1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667762.png)



![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2667774.png)

